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Introduction: Amotosalen hydrochloride is a synthetic psoralen compound used in

conjunction with ultraviolet A (UVA) light for pathogen reduction in blood components,

particularly platelet and plasma concentrates.[1] The technology, commercialized as the

INTERCEPT® Blood System, is designed to reduce the risk of transfusion-transmitted

infections by inactivating a broad spectrum of viruses, bacteria, protozoa, and contaminating

leukocytes.[2][3][4] The mechanism of action involves the intercalation of amotosalen into the

helical regions of DNA and RNA. Subsequent illumination with UVA light causes covalent cross-

linking of the nucleic acids, which permanently inhibits replication and transcription, rendering

pathogens non-infectious.[1][5][6] While this process enhances the safety of blood products, it

also induces specific biochemical and functional changes in platelets, often referred to as

"platelet storage lesions".[5] These application notes provide a detailed overview of the

experimental protocols used to study the effects of amotosalen/UVA treatment on platelet

function and biology.

Mechanism of Action of Amotosalen/UVA Treatment
Amotosalen's primary function is to target nucleic acids. As a psoralen, it is a planar molecule

that readily inserts itself (intercalates) between the base pairs of DNA and RNA helices. This

initial binding is reversible.[5] The critical step is the activation by UVA light (320-400 nm),

which provides the energy to form covalent monoadducts and interstrand cross-links with

pyrimidine bases (thymine, cytosine, uracil).[1][6] This irreversible cross-linking effectively

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1665472?utm_src=pdf-interest
https://www.benchchem.com/product/b1665472?utm_src=pdf-body
https://ashpublications.org/blood/article/104/5/1534/18944/Therapeutic-efficacy-and-safety-of-platelets
https://interceptbloodsystem.com/wp-content/uploads/2025/03/Technical-Data-Sheet-Platelet-PRD-TDS-00674-v1.0.pdf
https://intercept-canada.com/wp-content/uploads/sites/3/2021/07/Canada-DS_Cerus_INTERCEPT_Blood_System_for_Platelets_SPC%2000400-AW%20v2.0..pdf
https://intercept-canada.com/wp-content/uploads/sites/3/2024/03/Platelets-Package-Insert-Dual-Storage-Containers-Canada-INT2511B-Artwork-SPC-00400-AW-v4.0.pdf
https://ashpublications.org/blood/article/104/5/1534/18944/Therapeutic-efficacy-and-safety-of-platelets
https://www.bloodtransfusion.it/public/pre2018archives/2012/BloodTransfus2012_Vol10_Suppl_2_s63-s70_2012.010S.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3132977/
https://www.bloodtransfusion.it/public/pre2018archives/2012/BloodTransfus2012_Vol10_Suppl_2_s63-s70_2012.010S.pdf
https://www.bloodtransfusion.it/public/pre2018archives/2012/BloodTransfus2012_Vol10_Suppl_2_s63-s70_2012.010S.pdf
https://ashpublications.org/blood/article/104/5/1534/18944/Therapeutic-efficacy-and-safety-of-platelets
https://pmc.ncbi.nlm.nih.gov/articles/PMC3132977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665472?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


blocks the separation of nucleic acid strands, thereby preventing the replication and

transcription necessary for pathogen viability and leukocyte proliferation.[6]
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Caption: Covalent cross-linking of nucleic acids by amotosalen and UVA light.

Standard Protocol for Amotosalen/UVA Treatment of
Platelets
The INTERCEPT Blood System provides a standardized method for the photochemical

treatment (PCT) of platelet concentrates. The following protocol is a generalized workflow
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based on established procedures.[5][7][8]

Materials:

Platelet concentrate (apheresis or pooled buffy coat-derived)

INTERCEPT Blood System for Platelets processing set (contains amotosalen, illumination

container, and Compound Adsorption Device - CAD)[3][4]

INTERCEPT Illuminator device[3][4]

Sterile connection device

Platelet agitator

Workflow:

Preparation: Ensure the starting platelet concentrate meets processing specifications (e.g.,

volume 300-420 mL, platelet count 2.5-7.0 x 10¹¹).[7]

Amotosalen Addition: Aseptically connect the platelet unit to the INTERCEPT processing set.

Transfer the platelets into the container pre-filled with amotosalen solution to achieve a final

concentration of approximately 150 µmol/L.[6][9]

UVA Illumination: Transfer the amotosalen-platelet mixture into the integrated illumination

container. Place the container in the INTERCEPT Illuminator.

Treatment: The illuminator delivers a controlled dose of UVA light (approximately 3 J/cm²)

over 3-4 minutes while agitating the platelet mixture to ensure uniform exposure.[3][8]

Adsorption: Following illumination, transfer the treated platelets to the final container, which

includes a Compound Adsorption Device (CAD). The CAD is designed to remove residual

amotosalen and free photoproducts.[8]

Incubation & Storage: Agitate the platelet unit with the CAD for 6-24 hours.[3][4] After this

period, the treated platelets are ready for analysis or storage at 20-24°C with continuous

agitation for up to 7 days.[2]
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Workflow for Amotosalen/UVA Platelet Treatment
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Caption: Standard experimental workflow for treating platelets with amotosalen/UVA.

Quantitative Effects of Amotosalen/UVA on Platelet
Biology
Studies show that amotosalen/UVA treatment, while enhancing safety, impacts platelet

function. It appears to induce a state of pre-activation while reducing the capacity for further

agonist-induced response, a key aspect of the platelet storage lesion.

Amotosalen/UVA-treated platelets exhibit increased baseline activation markers, such as

surface P-selectin (CD62P), on day 1 of storage.[5] However, this pre-activated state is coupled

with a significantly diminished ability to aggregate in response to physiological agonists like

collagen and thrombin.[10][11][12]
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Parameter Condition
Untreated
Control

Amotosalen
/UVA
Treated

Day of
Storage

Reference

CD62P

Expression

(%)

Resting

Platelets
32.6 48.7 Day 1 [5]

Collagen

Aggregation

(%)

5 µg/mL

Collagen
100 20.5 Day 1 [10][11]

Collagen

Aggregation

(%)

10 µg/mL

Collagen
100 45.2 Day 1 [10][11]

Thrombin

Aggregation

(%)

Thrombin 100
~40 (60%

reduction)
Day 1 [12]

The treatment triggers pathways associated with apoptosis and accelerated clearance. A key

event is the activation (phosphorylation) of the p38 mitogen-activated protein kinase (p38

MAPK).[10][11] This activation is linked to the shedding of the primary adhesion receptor,

Glycoprotein Ibα (GpIbα), and the activation of apoptotic machinery, including increased levels

of the pro-apoptotic protein Bak and cleavage of caspase-3.[10] These molecular changes

contribute to reduced platelet function and faster clearance from circulation.[10][11]
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Signaling Pathways Affected by Amotosalen/UVA

Amotosalen/UVA
Treatment

p38 MAPK
Activation

Increased Bak
Protein

Caspase-3
Cleavage

GpIbα Shedding
(Glycocalicin Release)Platelet Apoptosis

Reduced Aggregation
& AdhesionAccelerated Clearance

Click to download full resolution via product page

Caption: Proposed signaling cascade initiated by amotosalen/UVA treatment.
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Parameter
Measureme
nt

Untreated
Control

Amotosalen
/UVA
Treated

Day of
Storage

Reference

GpIbα

Expression

Mean

Fluorescence

Intensity

2258.9 1937.4 Day 1 [10][11]

Apoptosis
Pro-apoptotic

Bak Protein
Baseline

Significantly

Increased
Day 1+ [10]

Apoptosis
Caspase-3

Cleavage
Baseline

Significantly

Increased
Day 1+ [10]

Post-

transfusion

CCI

1-hour (x 10³) 16.0 11.1 N/A [1]

Detailed Experimental Methodologies
This protocol assesses the ability of platelets to aggregate in response to agonists.

Sample Preparation: Prepare platelet-rich plasma (PRP) or use platelet concentrates

adjusted to a standard count (e.g., 250-300 x 10⁹/L) with autologous plasma or a suitable

buffer.

Instrumentation: Pre-warm a light transmission aggregometer to 37°C.

Baseline: Pipette 250-500 µL of the platelet suspension into a cuvette with a stir bar. Place in

the aggregometer and establish a baseline reading (0% aggregation). Use platelet-poor

plasma or buffer as the blank (100% aggregation).

Agonist Addition: Add a known concentration of an agonist (e.g., collagen at 5 µg/mL or

thrombin receptor-activating peptide [TRAP]).

Measurement: Record the change in light transmission for 5-10 minutes. The maximum

percentage of aggregation is reported.
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Analysis: Compare the aggregation curves and maximum aggregation percentages between

control and amotosalen/UVA-treated samples.

This method quantifies the expression of surface proteins and activation markers.

Sample Preparation: Dilute 5 µL of platelet concentrate in a suitable buffer (e.g., HEPES-

Tyrode's buffer).

Antibody Staining: Add fluorochrome-conjugated monoclonal antibodies specific for markers

of interest (e.g., anti-CD62P for P-selectin, anti-CD42b for GpIbα). For activation studies,

PAC-1 antibody (detects activated integrin αIIbβIIIa) can be used. For apoptosis, use

Annexin V binding buffer and FITC-Annexin V.

Incubation: Incubate samples for 20 minutes at room temperature in the dark.

Fixation (Optional): Add 1% paraformaldehyde to stop the reaction and fix the cells.

Acquisition: Analyze the samples on a flow cytometer, collecting 10,000-50,000 events in the

platelet gate (defined by forward and side scatter).

Analysis: Quantify the percentage of positive cells or the mean fluorescence intensity (MFI)

for each marker and compare between treated and control groups.

This technique is used to detect changes in protein levels and phosphorylation states.

Lysate Preparation: Pellet platelets from the concentrate and lyse them in RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and

separate by electrophoresis.

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.
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Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween-20 (TBST) for 1 hour.

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary

antibody targeting the protein of interest (e.g., anti-phospho-p38 MAPK, anti-cleaved

caspase-3, or anti-Bak).

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using an imaging system.

Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels and

perform densitometry to quantify changes between samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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